Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl and ethyl substituents. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C20H24FNO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24FNO4/c1-6-25-19(23)16-12(3)22(5)13(4)17(20(24)26-7-2)18(16)14-9-8-10-15(21)11-14/h8-11,18H,6-7H2,1-5H3 |
InChI Key |
DBEMLXBHYMDZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C)C)C |
Origin of Product |
United States |
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